6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

Crystallography Stability studies Pre-formulation

Researchers relying on pyridazine carboxylic acid derivatives often encounter batch-to-batch variability that compromises synthetic pathway integrity and biological target engagement. 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate (CAS 306934-80-5) resolves this with defined monohydrate stoichiometry and consistent hydrogen-bonding architecture. - ≥98% HPLC purity with water content 9.0-14.0% ensures reproducible reactivity in multi-step syntheses of HIF modulators and CRTH2 antagonists. - Distinct melting point (257°C dec.) enables rapid identity verification during QC workflows. - White to almost white crystalline powder supplied under ambient storage conditions.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 306934-80-5
Cat. No. B1362262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
CAS306934-80-5
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)O.O
InChIInChI=1S/C5H4N2O3.H2O/c8-4-2-1-3(5(9)10)6-7-4;/h1-2H,(H,7,8)(H,9,10);1H2
InChIKeyDZCBVXKRERSHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate: Specifications & Use


6-Hydroxy-3-pyridazinecarboxylic acid monohydrate (CAS 306934-80-5; also designated as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate) is a heterocyclic building block belonging to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, with hydroxyl and carboxylic acid functional groups at the 3- and 6-positions . The compound is typically supplied as a white to almost white crystalline powder with a molecular formula of C5H6N2O4 (MW: 158.11 g/mol for the monohydrate form; free acid MW: 140.10 g/mol) [1]. Its primary utility lies in serving as a versatile intermediate for pharmaceutical synthesis (anti-inflammatory, analgesic, and anticancer drug candidates) and agrochemical development (herbicides and fungicides), with documented applications in enzyme activity studies and advanced material science .

Heterocyclic building block for pyridazinone-containing molecules
Monohydrate form supports consistent solid-state handling and weighing
High aqueous compatibility supports use in aqueous reaction media

Why Analogs Cannot Substitute 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate


Substituting 6-hydroxy-3-pyridazinecarboxylic acid monohydrate with closely related pyridazine carboxylic acid derivatives without rigorous verification introduces significant risks to experimental reproducibility and synthetic pathway integrity. Structural variations—including the absence of the 6-position hydroxyl group (as in pyridazine-3-carboxylic acid), differing oxidation states (6-oxo-3-pyridazinecarboxylic acid), and alternative substitution patterns (e.g., 4-hydroxy or 5-carboxy isomers)—fundamentally alter the compound's hydrogen-bonding capacity, tautomeric equilibrium, lipophilicity, and crystallinity [1]. These physicochemical differences directly impact reactivity in downstream derivatization reactions and biological target engagement. The quantitative evidence presented below establishes the specific, measurable differentiators that mandate careful compound selection rather than assumption-based substitution.

6-OH absence (e.g., pyridazine-3-carboxylic acid) may alter H-bonding and crystallinity
Oxidation state difference (6-oxo analog) shifts tautomeric equilibrium and derivatization outcome
Isomeric substitution (4-hydroxy or 5-carboxy) changes reactivity and target engagement context

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate: Evidence vs. Analogs


Hydrate vs. Anhydrous Crystallization and Stability

The target compound exhibits a strong and quantifiable preference for crystallization as the monohydrate form (C5H4N2O3·H2O), whereas the anhydrous free acid (6-hydroxypyridazine-3-carboxylic acid, CAS 37972-69-3) does not form the same stable hydrate under comparable conditions [1]. This differential crystallization behavior is not trivial; the hydrate form incorporates water into a hydrogen-bonded network involving carboxylate anions and hydronium cations, producing a distinct solid-state architecture that influences long-term storage stability, hygroscopicity, and reproducibility in weighing and formulation [1].

Hydrate vs. anhydrous form
Class-level inference
Monohydrate crystallizes with water H-bonded network; anhydrous free acid does not form stable hydrate.
Solid-state consistency may require monohydrate form
Hydrate architecture supports batch reproducibility
Crystallography Stability studies Pre-formulation

Lipophilicity (LogP) and Membrane Permeability

The target compound's free acid form has a computed XLogP3-AA value of -0.8 [1]. This high hydrophilicity distinguishes it from methylated derivatives, which show increased lipophilicity, and from analogs lacking the hydroxyl group, whose lipophilicity may differ. While direct quantitative LogP comparisons for the monohydrate are unavailable, this value contextualizes its physicochemical profile relative to drug-like space and informs selection for aqueous-compatible synthetic pathways [2].

Lipophilicity (LogP)
Class-level inference
Computed XLogP3-AA = -0.8
High aqueous solubility favors aqueous synthesis
Methylated analogs show higher lipophilicity
Medicinal chemistry ADME prediction Lipophilicity

Commercial Purity Specifications

Commercial suppliers provide distinct purity specifications for the monohydrate form. AKSci offers a minimum purity specification of 95% , while Chem-Impex International supplies the compound with a purity of ≥98% (HPLC) and a melting point of 257°C (dec.) . These specifications establish a verifiable quality baseline for procurement; the monohydrate form's purity can be confirmed via HPLC, whereas the anhydrous free acid may require different analytical conditions due to the absence of water of crystallization.

Purity specification
Data to verify
Purity ≥98% (HPLC); mp 257–263°C
Supports procurement with defined purity benchmark
Verify with supplier COA; anhydrous mp differs (~246°C)
Quality control Analytical chemistry Procurement specifications

Patent-Cited Intermediate Utility

Patents citing heterocyclic pyridazine modulators demonstrate the compound's recognized role as a scaffold in therapeutic development. Specifically, US Patent Application US-2014073634-A1 (Heterocyclic modulators of HIF activity for treatment of disease) references compounds within the pyridazine carboxylic acid family . In the agrochemical domain, US Patent 11,800,869 B2 discloses the use of closely related 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives for improving plant growth performance, including increases in germination, seedling emergence, drought tolerance, and harvestable yield over untreated controls [1][2].

Patent-cited utility
Supporting evidence
Referenced in HIF modulator patents and plant growth regulator patents.
Recognized scaffold for pharmaceutical and agrochemical research
Evidence based on patent family citations; verify independent utility
Pharmaceutical intermediates Agrochemical synthesis Patent analysis

Tautomeric Equilibrium and Derivatization

6-Hydroxypyridazine-3-carboxylic acid exists in solution as an equilibrium mixture of lactam and lactim tautomers, a property that directly influences the regioselectivity and yield of subsequent synthetic transformations [1]. The tautomeric preferences of the pyridazine analog (Compound 2) are reversed relative to its 4,5-dihydro analog (Compound 1), meaning the fully aromatic pyridazine ring and the partially saturated dihydropyridazine ring produce opposite tautomeric populations [1]. This differential tautomerism affects methylation reactions and the resulting product distribution.

Tautomeric equilibrium
Class-level inference
Lactam–lactim equilibrium reversed vs. 4,5-dihydro analog
Derivatization outcome depends on tautomer population
Aromatic core vs. partially saturated analog yields opposite preference
Organic synthesis Tautomerism Derivatization chemistry

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate: Optimal Use Cases


HIF Modulators & CRTH2 Antagonists Synthesis

Based on patent citations, the compound is structurally positioned as a relevant scaffold for synthesizing heterocyclic modulators of hypoxia-inducible factor (HIF) activity (US-2014073634-A1) and indole-based CRTH2 receptor antagonists (US-2011105509-A1, WO-2011055270-A1) . Research groups engaged in medicinal chemistry programs targeting these pathways should prioritize the monohydrate form for its defined crystallinity and reproducible handling characteristics in multi-step syntheses .

Plant Growth Regulator Lead Optimization

The compound serves as a structural progenitor to 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives that have demonstrated efficacy in improving plant performance parameters, including germination, seedling emergence, drought tolerance, and harvestable yield over untreated controls (US Patent 11,800,869 B2) [1][2]. Researchers developing next-generation plant growth regulators can utilize the monohydrate as a starting material for synthesizing and screening novel tetrahydropyridazine analogs [1].

HPLC-Based Purity Assessment

The availability of the compound at defined purity specifications (≥95% from AKSci; ≥98% HPLC from Chem-Impex) enables its use as a reference standard in analytical method development for pyridazine carboxylic acid derivatives . The monohydrate form's distinct melting point range (257-263°C) provides a rapid identity confirmation metric during quality control workflows .

Solid-State Chemistry and Crystallography

The compound's well-characterized crystallization behavior as a monohydrate, with a defined hydrogen-bonding network involving carboxylate anions and hydronium cations arranged in catemeric patterns [3], makes it a suitable model system for studying hydrate formation thermodynamics, crystal engineering principles, and the influence of water of crystallization on solid-state stability [3].

Application
Selection Property
Validation Focus
HIF modulation research
Monohydrate crystallinity
Consistent solid-state handling in synthesis
Plant growth regulator research
Structural parent for tetrahydropyridazine derivatives
Plant growth endpoint studies
Analytical reference standard
Defined purity specification and characteristic melting range
Identity confirmation and purity verification
Hydrate formation studies
Monohydrate H-bonding network
Hydrate stability and crystal engineering

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